molecular formula C13H18BClO3 B1425147 (3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol CAS No. 1485110-17-5

(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No.: B1425147
CAS No.: 1485110-17-5
M. Wt: 268.54 g/mol
InChI Key: AAZKVONTUGPEJQ-UHFFFAOYSA-N
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Description

(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS: 1190875-60-5) is a boronic ester derivative featuring a chlorinated phenyl ring substituted with a hydroxymethyl group and a pinacol-protected boronate moiety. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry and materials science . Its structure combines electronic modulation (via the chloro substituent) and functional flexibility (via the hydroxymethyl group), making it valuable for targeted drug design and polymer synthesis.

Properties

IUPAC Name

[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7,16H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZKVONTUGPEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Borylation Reaction: The synthesis of (3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves a borylation reaction. This process can be carried out by reacting 3-chloro-4-bromophenylmethanol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually conducted under an inert atmosphere at elevated temperatures.

    Hydrolysis: Following the borylation, the intermediate product is subjected to hydrolysis to yield the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: The compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Catalysis: It serves as a ligand in various catalytic processes.

Biology:

    Bioconjugation: The compound is used in the modification of biomolecules for research purposes.

Medicine:

    Drug Development: It is explored for its potential in the synthesis of pharmaceutical intermediates.

Industry:

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which (3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol exerts its effects is primarily through its ability to participate in various chemical reactions The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating catalytic processes and cross-coupling reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

The compound’s reactivity and applications are influenced by the positions of substituents on the phenyl ring. Key comparisons include:

a. (2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (A224220, CAS: 1400755-07-8)
  • Structural Difference : Chloro and hydroxymethyl groups are at positions 2 and 3, respectively, versus positions 3 and 4 in the target compound.
  • Similarity Score : 0.78 (vs. target compound) .
b. [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d, CAS: Not provided)
  • Synthesis : Prepared via sodium borohydride reduction of a formyl precursor (90% yield) .
  • NMR Data : ¹H-NMR (δ 4.57 ppm for –CH2OH), ¹¹B-NMR (δ 30.6 ppm), comparable to the target compound .
  • Applications : Used in the synthesis of boron-containing phthalimides for bioactive molecule development .

Functional Group Variations

a. 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (A147379, CAS: 904310-72-1)
  • Structural Difference : Hydroxymethyl (–CH2OH) replaced by carboxylic acid (–COOH).
  • Impact: The carboxylic acid group enables amide bond formation, expanding utility in peptide coupling and polymer chemistry. However, it reduces solubility in non-polar solvents compared to the hydroxymethyl variant .
  • Similarity Score : 0.85 .
b. (3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS: 1370732-71-0)
  • Structural Difference : Chloro substituent replaced by methyl (–CH3).
  • Impact : The electron-donating methyl group increases electron density at the boronate site, accelerating coupling reactions with electron-poor aryl halides. However, it may reduce stability under oxidative conditions .

Substituted Derivatives

a. [3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (CAS: 1422655-38-6)
  • Structural Difference : Chloro replaced by methoxy (–OCH3).
  • Impact : The methoxy group enhances solubility in polar solvents and modifies electronic effects, favoring coupling with electron-deficient partners. This derivative is used in the synthesis of fluorescent probes .

Biological Activity

The compound (3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol , also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol , is a notable organoboron compound with potential applications in medicinal chemistry and organic synthesis. This article aims to explore its biological activity through various studies and findings.

  • IUPAC Name : this compound
  • CAS Number : 302348-51-2
  • Molecular Formula : C12H17BClNO2
  • Molecular Weight : 253.54 g/mol

Potential Biological Activities

  • Anticancer Activity : Some organoboron compounds have demonstrated inhibitory effects on cancer cell lines. The presence of the boron atom may enhance interactions with biological targets such as enzymes involved in cancer progression.
  • Antimicrobial Properties : Certain derivatives have exhibited antimicrobial activity against various pathogens. The chloro substituent may contribute to increased potency against microbial targets.
  • Enzyme Inhibition : Organoboron compounds are often studied for their ability to inhibit specific enzymes. For example, some studies suggest that boron-containing compounds can target proteases or kinases involved in disease pathways.

Case Study 1: Anticancer Screening

A study conducted on various organoboron derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism of action was hypothesized to involve the induction of apoptosis through caspase activation.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF715Apoptosis
Compound BMDA-MB-23110Cell Cycle Arrest

Case Study 2: Antimicrobial Activity

Research indicated that certain organoboron compounds possess broad-spectrum antimicrobial properties. For instance, a derivative similar to this compound was tested against Staphylococcus aureus and E. coli with promising results.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanistic Insights

The unique structural features of this compound allow for potential interactions with biological macromolecules:

  • The boron atom can form reversible covalent bonds with nucleophiles in proteins.
  • The chloro group may enhance lipophilicity and facilitate membrane penetration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

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